(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Description
The compound is a benzothiazine derivative featuring:
- A benzyl group at position 1.
- A (5-chloro-2-methylphenyl)amino substituent at position 3, connected via an E-configured methylene bridge.
- A 2,2-dioxide functional group on the benzothiazinone core.
Properties
IUPAC Name |
(3E)-1-benzyl-3-[(5-chloro-2-methylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-16-11-12-18(24)13-20(16)25-14-22-23(27)19-9-5-6-10-21(19)26(30(22,28)29)15-17-7-3-2-4-8-17/h2-14,25H,15H2,1H3/b22-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVKRFLKWEPFIRQ-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Cl)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzothiazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazinone ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Chlorinated Phenyl Group: This step involves the reaction of the intermediate with 5-chloro-2-methylaniline under specific conditions to attach the chlorinated phenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The benzothiazine-dioxide moiety and conjugated enamine system enable selective redox transformations.
Mechanistic Insights :
-
Oxidation with KMnO₄ targets the sulfur atom, forming sulfone intermediates .
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NaBH₄ selectively reduces the α,β-unsaturated imine bond without affecting the sulfone group .
Electrophilic Cyclization Reactions
The compound undergoes cyclization under electrophilic conditions to form fused heterocycles.
Key Observations :
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In(OTf)₃ promotes tandem cyclization involving alkyne activation and nucleophilic attack .
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ICl facilitates iodocyclization, forming iodinated quinoline scaffolds with retained sulfone functionality .
Nucleophilic Substitution Reactions
The benzyl and chlorophenyl groups participate in substitution reactions.
Mechanistic Pathway :
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The electron-deficient chloro-methylphenyl group undergoes SNAr reactions with amines .
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Benzyl halide-like reactivity enables azide substitution under mild conditions .
Coupling Reactions
The compound serves as a precursor in cross-coupling reactions to build complex architectures.
Applications :
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Pd-mediated couplings enable modular synthesis of bioactive hybrids .
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Microwave acceleration enhances reaction efficiency for alkyne attachments .
Base-Mediated Rearrangements
The Gabriel-Colman rearrangement is pivotal in modifying the benzothiazine core.
| Base | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| KOH | EtOH, reflux, 4 h | Isomeric 1,2-benzothiazine derivatives | 68% | |
| DBU | THF, 25°C, 2 h | Ring-expanded benzazepine-sulfonamides | 55% |
Mechanistic Notes :
Thermal and Photochemical Reactions
Unconventional conditions unlock unique reactivity.
| Condition | Products | Yield | Source |
|---|---|---|---|
| UV light (254 nm) | Diradical intermediates leading to dimerized benzothiazines | 40% | |
| Pyrolysis (200°C) | Dehydrated quinoline-sulfone fused systems | 58% |
Scientific Research Applications
Chemistry
The compound serves as a significant building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules. Key applications include:
- Synthesis of Derivatives : It can be modified through substitution reactions to yield various derivatives that may possess different properties or activities.
- Reagent in Organic Reactions : Utilized in nucleophilic substitution and oxidation-reduction reactions to study reaction mechanisms and develop new synthetic pathways.
Biology
Research into the biological activities of this compound has revealed potential applications in pharmacology:
- Antimicrobial Properties : Initial studies suggest that the compound may exhibit antimicrobial activity against certain pathogens, making it a candidate for developing new antibiotics.
- Anticancer Activity : Investigations are ongoing to evaluate its efficacy as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest.
Medicine
The therapeutic potential of (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is being explored:
- Drug Development : Its unique interactions with biological targets could lead to the development of novel therapeutic agents for diseases such as cancer or bacterial infections.
- Mechanism of Action Studies : Research is focused on understanding how this compound interacts with enzymes and receptors at the molecular level, which is crucial for drug design.
Industrial Applications
In addition to its research applications, this compound has potential industrial uses:
- Intermediate in Pharmaceutical Synthesis : It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.
- Material Science : The unique properties of the compound may enable its use in developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
Altering Gene Expression: It can influence the expression of genes involved in various cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs in the Benzothiazine Family
2.1.1 1-Ethyl-1H-2,1-Benzothiazin-4(3H)-One 2,2-Dioxide
- Substituents : Ethyl group at position 1 (vs. benzyl in the target compound).
- Synthetic Route : Synthesized via a three-component reaction involving heterylcarbaldehydes and methylene-active nitriles .
- Reactivity: Ethyl derivatives form 2-amino-4-heteryl-4H-pyran products in reactions with malononitrile, whereas benzyl-substituted analogs may exhibit divergent pathways due to steric effects .
2.1.2 3,3-Dichloro-1-Ethyl-1H-2,1-Benzothiazin-4(3H)-One 2,2-Dioxide
- Substituents : Ethyl group at position 1 and 3,3-dichloro substitution.
- Synthetic Route : Chlorination of the parent benzothiazine using N-chlorosuccinimide (NCS) .
- Key Differences: The dichloro substitution introduces strong electron-withdrawing effects, enhancing electrophilicity at the carbonyl group. Crystallographic data (using SHELX ) reveal a puckered benzothiazine ring, contrasting with the planar conformation observed in non-halogenated analogs .
2.1.3 (3E)-3-{[(3-Chloro-2-Methylphenyl)Amino]Methylene}-1-(4-Methylbenzyl)-1H-2,1-Benzothiazin-4(3H)-One 2,2-Dioxide
- Substituents: 4-Methylbenzyl at position 1 and 3-chloro-2-methylphenylamino at position 3.
- Key Differences: The 3-chloro (vs. The 4-methylbenzyl group may enhance crystallinity compared to the unsubstituted benzyl in the target compound .
2.2 Non-Benzothiazine Analogs with Similar Pharmacophores
2.2.1 (5Z)-3-[4-(3-Methoxyphenylmethylamino)Butyl]-5-(1,3-Benzodioxol-5-Ylmethylene)-2-Thioxo-1,3-Thiazolidin-4-One
- Core Structure: Thiazolidinone (vs. benzothiazinone).
- Functional Groups : 1,3-Benzodioxole and thioxo groups.
- Key Differences :
2.2.2 (E)-4-(2-Chlorobenzylideneamino)-3-(2-Chlorophenyl)-1H-1,2,4-Triazole-5(4H)-Thione
- Core Structure : Triazole-thione.
- Substituents : Chlorobenzylidene and chlorophenyl groups.
- Key Differences: The triazole-thione core enables diverse hydrogen-bonding patterns (N–H···S), which are absent in benzothiazinones . Crystallizes as a hexamer via N–H···O/S interactions, contrasting with the dimeric packing observed in benzothiazine derivatives .
Comparative Data Table
Research Findings and Implications
- Synthetic Flexibility : Benzothiazines with benzyl groups exhibit greater stability in multi-step syntheses than ethyl analogs, which are prone to side reactions with active methylene nitriles .
- Crystallographic Insights : The 2,2-dioxide group facilitates planar ring conformations, while halogenation (e.g., 3,3-dichloro) induces puckering, affecting molecular packing and solubility .
Biological Activity
The compound (3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The structure of the compound features a benzothiazinone core, which is known for its pharmacological significance. The presence of the benzyl and chloro-methylphenyl substituents may influence its biological activity. The following table summarizes key structural features:
| Feature | Description |
|---|---|
| Core Structure | Benzothiazinone |
| Substituents | Benzyl, 5-chloro-2-methylphenyl |
| Functional Groups | Aminomethylene, sulfonyl |
Antimicrobial Activity
Research indicates that derivatives of benzothiazine compounds exhibit significant antimicrobial properties. In particular, studies have shown that similar structures can act selectively against Gram-positive bacteria while displaying less activity against Gram-negative bacteria . For instance, certain derivatives have shown minimal inhibitory concentrations (MIC) effective against Bacillus subtilis , suggesting a potential for developing new antibacterial agents from this class of compounds .
Anticancer Potential
The anticancer activity of benzothiazine derivatives has been documented in various studies. These compounds may exert their effects through multiple mechanisms including apoptosis induction and cell cycle arrest. A study focusing on structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines, indicating that the benzothiazine scaffold might be promising for anticancer drug development .
Anti-inflammatory Effects
Benzothiazine derivatives have also been evaluated for anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazine derivatives. Key findings include:
- Substituent Effects : The presence of electron-withdrawing groups (like chloro) can enhance antibacterial activity, while electron-donating groups may improve anticancer efficacy.
- Core Modifications : Alterations to the benzothiazine core can significantly impact potency and selectivity against different biological targets .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Screening : A study tested various derivatives against standard bacterial strains and found that certain modifications led to enhanced antibacterial activity against S. aureus and E. coli .
- Cytotoxicity Assays : Research on benzothiazine derivatives showed promising results in inducing apoptosis in cancer cell lines such as HeLa and MCF-7 , with IC50 values indicating potent cytotoxicity .
- In Vivo Models : Animal studies indicated that certain derivatives could reduce inflammation in models of arthritis, supporting their potential as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
